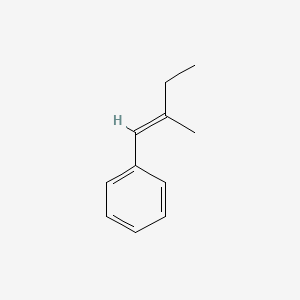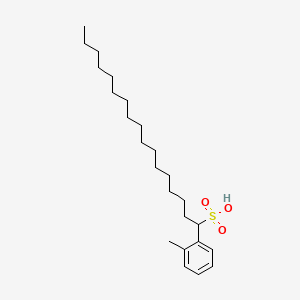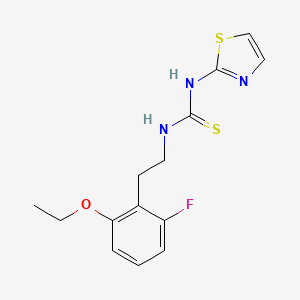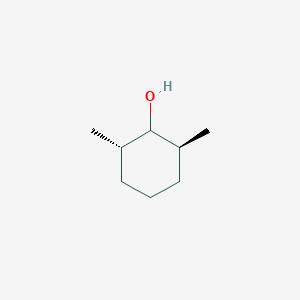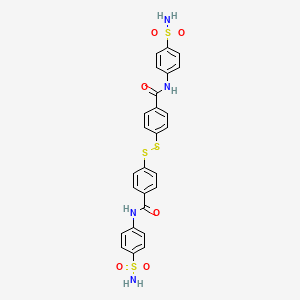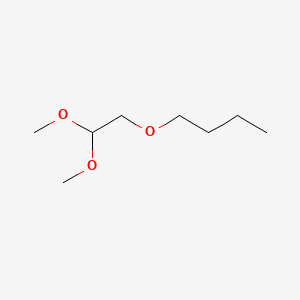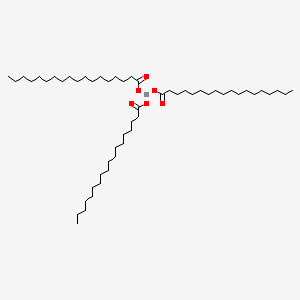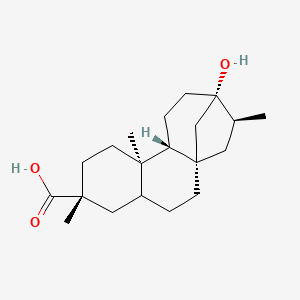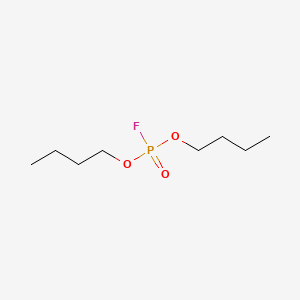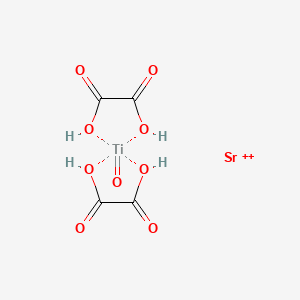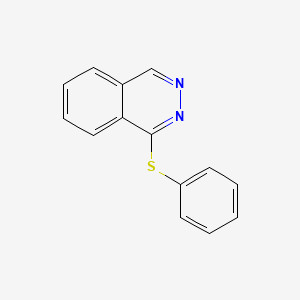
Phthalazine, 1-(phenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phthalazine, 1-(phenylthio)- is a heterocyclic organic compound that belongs to the phthalazine family Phthalazines are known for their diverse biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phthalazine, 1-(phenylthio)- typically involves the condensation of substituted 2-bromobenzaldehyde acetals with hydrazine, followed by the introduction of the phenylthio group. The process can be summarized as follows:
Lithiation and Formylation: Substituted 2-bromobenzaldehyde acetals undergo lithiation using n-butyllithium, followed by formylation with anhydrous N,N-dimethylformamide to yield the corresponding aldehydes.
Deprotection: The aldehydes are deprotected using wet Amberlyst® 15 in acetone to obtain phthalaldehydes.
Condensative Cyclization: The phthalaldehydes react with anhydrous hydrazine in absolute ethanol to form the phthalazine core.
Introduction of Phenylthio Group: The phenylthio group is introduced through a nucleophilic substitution reaction using appropriate thiol reagents under controlled conditions.
Industrial Production Methods: Industrial production of Phthalazine, 1-(phenylthio)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Phthalazine, 1-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to yield phthalazine dicarboxylic acid.
Reduction: Reduction reactions using zinc and hydrochloric acid can convert the compound into orthoxylylene diamine.
Substitution: The phenylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Zinc and hydrochloric acid.
Substitution: Thiol reagents under nucleophilic substitution conditions.
Major Products:
Oxidation: Phthalazine dicarboxylic acid.
Reduction: Orthoxylylene diamine.
Substitution: Various substituted phthalazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Phthalazine, 1-(phenylthio)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of novel materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of Phthalazine, 1-(phenylthio)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as phosphodiesterase and cyclooxygenase, leading to various biological effects. It also interacts with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant and anxiolytic properties .
Comparaison Avec Des Composés Similaires
Phthalazine, 1-(phenylthio)- can be compared with other similar compounds such as:
Quinoxaline: Another heterocyclic compound with similar biological activities but different structural features.
Cinnoline: Known for its antimicrobial properties but lacks the phenylthio group.
Quinazoline: Exhibits anticancer properties but has a different core structure.
Propriétés
Numéro CAS |
149365-50-4 |
|---|---|
Formule moléculaire |
C14H10N2S |
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
1-phenylsulfanylphthalazine |
InChI |
InChI=1S/C14H10N2S/c1-2-7-12(8-3-1)17-14-13-9-5-4-6-11(13)10-15-16-14/h1-10H |
Clé InChI |
ZFYCMRGBNKNQOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=NN=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


